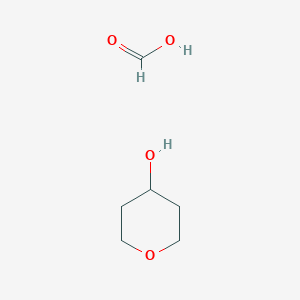

Formic acid;oxan-4-ol

Description

Structure

2D Structure

Properties

CAS No. |

633278-42-9 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

formic acid;oxan-4-ol |

InChI |

InChI=1S/C5H10O2.CH2O2/c6-5-1-3-7-4-2-5;2-1-3/h5-6H,1-4H2;1H,(H,2,3) |

InChI Key |

BOOAXKOLVBODKU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1O.C(=O)O |

Origin of Product |

United States |

Overview of Carboxylic Acid Alcohol Interactions in Chemical Systems

The interactions between carboxylic acids and alcohols are foundational to many processes in organic chemistry, primarily governed by the powerful influence of hydrogen bonding. Both classes of compounds contain hydroxyl (-OH) groups, which can act as hydrogen bond donors (from the hydrogen atom) and acceptors (from the oxygen lone pairs). unacademy.com However, the presence of a carbonyl group (C=O) adjacent to the hydroxyl group in carboxylic acids introduces distinct interaction patterns compared to alcohols alone. youtube.com

Carboxylic acids exhibit a strong tendency to form cyclic dimers, where two acid molecules are held together by a pair of hydrogen bonds between the hydroxyl hydrogen of one molecule and the carbonyl oxygen of the other. libretexts.orgquora.com This dual hydrogen bonding results in exceptionally strong intermolecular forces, leading to significantly higher boiling points for carboxylic acids compared to alcohols of similar molecular weight. libretexts.orglibretexts.org For instance, ethanoic acid (acetic acid) has a boiling point of 117.9 °C, whereas ethanol (B145695), despite having the same number of carbon atoms, boils at 78.3 °C. libretexts.org

The interaction between a carboxylic acid and an alcohol molecule also involves hydrogen bonding, typically with the acidic proton of the carboxylic acid forming a hydrogen bond with the hydroxyl oxygen of the alcohol. rsc.org These interactions create pre-reactive complexes, which are crucial intermediates on the pathway to esterification. rsc.orgnih.gov Spectroscopic techniques are vital for studying these non-covalent complexes. Infrared (IR) spectroscopy, for example, reveals shifts in the O-H stretching frequency upon hydrogen bond formation, providing insight into the strength and nature of the interaction. libretexts.orgrsc.org The chemical shift of the carboxylic acid proton in proton nuclear magnetic resonance (NMR) spectra is also highly sensitive to hydrogen bonding. libretexts.orgnih.gov

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Dominant Intermolecular Force |

| Ethanoic Acid | 60.05 | 117.9 | Hydrogen Bonding (Cyclic Dimer) |

| Ethanol | 46.07 | 78.3 | Hydrogen Bonding |

| Propanoic Acid | 74.08 | 141 | Hydrogen Bonding (Cyclic Dimer) |

| 1-Propanol | 60.10 | 97 | Hydrogen Bonding |

This table presents a comparison of the boiling points of some carboxylic acids and alcohols, illustrating the effect of different hydrogen bonding patterns. libretexts.org

Significance of Investigating the Formic Acid;oxan 4 Ol Dyad in Contemporary Chemical Research

The study of the formic acid and oxan-4-ol (also known as tetrahydropyran-4-ol) dyad holds particular importance in modern chemical research for several reasons. This specific pairing serves as a model system for understanding the fundamental aspects of reactivity between the simplest carboxylic acid and a cyclic secondary alcohol.

The tetrahydropyran (B127337) (THP) ring, the core structure of oxan-4-ol, is a prevalent motif in a vast array of natural products and pharmacologically active molecules. mdpi.commdpi.com Consequently, methods for the synthesis and functionalization of THP derivatives are of great interest. The reaction between formic acid and oxan-4-ol leads to the formation of an ester, tetrahydropyran-4-yl formate (B1220265), a key step in the potential modification of THP-containing structures. researchgate.net

Investigating this dyad allows researchers to probe the delicate balance and competition between the formation of non-covalent, hydrogen-bonded pre-reactive complexes and the subsequent covalent bond formation during esterification. rsc.orgnih.gov Such studies, often combining high-level computational chemistry with gas-phase spectroscopy, provide detailed insights into reaction mechanisms, identifying transition states and reaction energetics that are difficult to observe in bulk solution. nih.govrsc.org Understanding these pathways is crucial for designing new catalysts and optimizing reaction conditions for the synthesis of fine chemicals and pharmaceuticals. researchgate.netua.es

Historical Context and Evolution of Studies on Formate Ester Synthesis and Cyclic Ether Chemistry

The investigation of the formic acid;oxan-4-ol system is built upon a long history of research in both formate (B1220265) ester synthesis and cyclic ether chemistry.

Formate Ester Synthesis: The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, has been a cornerstone of organic synthesis for over a century. researchgate.net Traditionally, formate esters were synthesized via the acid-catalyzed reaction of formic acid with an alcohol. conicet.gov.arresearchgate.net A key advantage of using formic acid directly is that the only byproduct is water, making it an atom-economical and environmentally favorable process. researchgate.net Over the years, the field has evolved to include various other methods such as the transesterification of alcohols with other formates (e.g., ethyl formate) and the reaction of alkyl halides with formamide. conicet.gov.arnih.gov More recent advancements have focused on developing highly efficient catalytic systems, including those based on gold nanoparticles for oxidative coupling and enzymatic methods using lipases, which offer high selectivity under mild conditions. researchgate.netnih.govgoogle.com

Cyclic Ether Chemistry: Cyclic ethers are heterocyclic compounds where an oxygen atom is part of a carbon ring. libretexts.org Their chemistry has been of interest since the 19th century, with early work focusing on simple structures like tetrahydrofuran (B95107) (THF) and dioxane, primarily for their use as solvents. wikipedia.orgfiveable.me The reactivity of cyclic ethers is heavily influenced by ring strain; three-membered rings (epoxides or oxiranes) are highly reactive and readily undergo ring-opening reactions, whereas five-membered (THF) and six-membered (tetrahydropyran) rings are considerably more stable. libretexts.orgfiveable.me The synthesis of the tetrahydropyran (B127337) ring system, the parent structure of oxan-4-ol, is a significant area of research, with the Prins cyclization being a particularly powerful method for its construction. mdpi.comresearchgate.net In recent decades, the importance of cyclic ethers has expanded beyond their role as solvents, as they are now recognized as key structural units in biofuels and as critical intermediates in the low-temperature oxidation of hydrocarbons. unizar.es

Research Objectives and Scope of the Comprehensive Examination of the Formic Acid;oxan 4 Ol System

Quantum Chemical Methodologies for Characterizing this compound Non-Covalent Complexes

Quantum chemical methods are essential for accurately describing the electronic structure and energetics of molecular complexes. These approaches allow for a detailed characterization of the non-covalent interactions that govern the association of formic acid and oxan-4-ol.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it ideal for exploring the potential energy surface of molecular complexes. nih.gov For the this compound system, DFT would be used to identify all possible stable conformations (local minima) and the transition states that connect them.

The conformational landscape is determined by the different ways the two molecules can form hydrogen bonds. Key interactions would include:

The carboxylic acid group of formic acid acting as a hydrogen bond donor to the hydroxyl oxygen or the ether oxygen of oxan-4-ol.

The hydroxyl group of oxan-4-ol acting as a hydrogen bond donor to the carbonyl oxygen of formic acid.

The potential for cyclic or double hydrogen-bonded structures.

DFT calculations, often employing functionals that include corrections for dispersion forces (e.g., ωB97X-D or B3LYP-D3), are necessary to accurately model these weak interactions. smu.edu Geometry optimization is performed to locate the lowest energy structures. The results would typically be presented in a table listing the relative energies of the different conformers.

Table 1: Illustrative DFT-Calculated Relative Energies for Plausible this compound Conformers (Note: This data is illustrative and represents expected outcomes from a typical DFT study.)

| Conformer ID | Description of Primary Hydrogen Bond | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Formic Acid (OH) -> Oxan-4-ol (OH) | 0.00 |

| Conf-2 | Oxan-4-ol (OH) -> Formic Acid (C=O) | 0.45 |

| Conf-3 | Formic Acid (OH) -> Oxan-4-ol (Ether O) | 1.20 |

| Conf-4 | Cyclic: FA(OH)->Oxan(OH) & Oxan(OH)->FA(C=O) | -2.50 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering higher accuracy than many DFT methods, albeit at a greater computational expense. nih.govuomustansiriyah.edu.iq These high-level calculations are crucial for benchmarking DFT results and for obtaining precise geometries and interaction energies of the hydrogen bonds in the this compound complex.

Strategies for elucidating the hydrogen bonding network involve:

Complete Basis Set (CBS) Extrapolation: Performing calculations with progressively larger basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ) and extrapolating the energy to the CBS limit to obtain highly accurate interaction energies. smu.edu

Investigating Bond Critical Points (BCPs): Using the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density. The presence of a BCP between a hydrogen atom and an oxygen atom is a clear indicator of a hydrogen bond.

These calculations would provide definitive data on the strength and nature of the different hydrogen bonds, confirming the most stable intermolecular arrangements.

While quantum methods are excellent for studying isolated complexes, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase (e.g., in a solvent or as a pure liquid). nih.gov MD simulations model the movement of atoms over time based on a force field, providing insights into dynamic processes. nih.gov

For the this compound system, MD simulations could be used to:

Study Solvation Effects: By placing the complex in a simulation box filled with solvent molecules (like water), one can observe how the solvent affects the stability of different conformers and the hydrogen bonding network. researchgate.net

Analyze Aggregation: In simulations with multiple formic acid and oxan-4-ol molecules, the formation of larger clusters and the preferred modes of aggregation can be studied. mdpi.com

Radial distribution functions (RDFs) derived from MD trajectories can reveal the average distances between specific atoms, providing statistical confirmation of hydrogen bonding in the liquid state. mdpi.com

Energetics and Stability of this compound Associated Species

Understanding the energetics of the complex is key to predicting its stability and prevalence. Computational methods allow for the precise calculation of interaction energies and the confirmation of these interactions through vibrational analysis.

Interaction Energy Decomposition Analysis (IEDA) is a powerful tool used to break down the total interaction energy between two molecules into physically meaningful components. This provides a deeper understanding of the nature of the non-covalent bonds holding the complex together. acs.org

The total interaction energy (ΔE_int) is typically decomposed into terms such as:

Electrostatic (ΔE_elst): The classical Coulombic interaction between the unperturbed charge distributions of the monomers.

Exchange-Repulsion (ΔE_exch): The Pauli repulsion arising from the overlap of electron clouds.

Polarization (ΔE_pol): The attractive interaction from the distortion of each molecule's electron cloud in the presence of the other.

Dispersion (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, crucial for van der Waals forces.

For a hydrogen-bonded complex like this compound, the electrostatic and polarization terms are expected to be the dominant attractive forces.

Table 2: Illustrative Interaction Energy Decomposition Analysis (IEDA) for the Most Stable this compound Conformer (Note: This data is hypothetical and for illustrative purposes only.)

| Energy Component | Energy Value (kcal/mol) | Percentage of Total Attraction |

|---|---|---|

| Electrostatic (ΔE_elst) | -12.5 | 55.6% |

| Exchange-Repulsion (ΔE_exch) | +14.0 | N/A |

| Polarization (ΔE_pol) | -6.0 | 26.7% |

| Dispersion (ΔE_disp) | -4.0 | 17.7% |

| Total Interaction Energy (ΔE_int) | -8.5 | 100% |

Vibrational frequency analysis serves as a powerful method for confirming the formation of a hydrogen-bonded complex. The formation of a hydrogen bond (X-H···Y) typically leads to characteristic shifts in the vibrational frequencies of the involved functional groups. nih.gov

For the this compound complex, the key spectral changes to look for are:

A significant red-shift (a shift to lower frequency) and an increase in intensity of the O-H stretching vibration of the molecule acting as the hydrogen bond donor. acs.org

A slight blue-shift (a shift to higher frequency) or red-shift of the C=O stretching vibration in formic acid, depending on the nature of the interaction.

The appearance of new, low-frequency intermolecular vibrational modes corresponding to the stretching and bending of the hydrogen bond itself. smu.edu

These predicted frequency shifts can be compared with experimental infrared (IR) spectra to validate the computational models.

Table 3: Illustrative Vibrational Frequency Shifts upon Complexation of Formic Acid and Oxan-4-ol (Note: This data is illustrative and based on known effects of hydrogen bonding.)

| Vibrational Mode | Frequency in Monomer (cm⁻¹) | Frequency in Complex (cm⁻¹) | Frequency Shift (Δν, cm⁻¹) |

|---|---|---|---|

| Formic Acid O-H Stretch | ~3570 | ~3350 | -220 (Red-shift) |

| Oxan-4-ol O-H Stretch | ~3630 | ~3480 | -150 (Red-shift) |

| Formic Acid C=O Stretch | ~1770 | ~1755 | -15 (Red-shift) |

| Intermolecular H-bond Stretch | N/A | ~180 | New Mode |

Electronic Structure and Bonding Analysis in the this compound System

The interaction between formic acid, the simplest carboxylic acid, and oxan-4-ol (also known as tetrahydropyran-4-ol), a cyclic alcohol, is governed by the formation of hydrogen bonds. libretexts.orgquora.com The hydroxyl group of formic acid can act as a hydrogen bond donor to the ether oxygen or the hydroxyl oxygen of oxan-4-ol. libretexts.org Similarly, the hydroxyl group of oxan-4-ol can donate a hydrogen bond to the carbonyl oxygen of formic acid. To quantitatively describe the nature of these interactions, sophisticated computational methods such as Natural Bond Orbital (NBO) analysis and the Atoms in Molecules (AIM) theory are employed.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within and between molecules. It transforms the complex many-electron wavefunction of a molecular system into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals.

In the context of the this compound complex, NBO analysis would be crucial for quantifying the charge transfer that occurs upon the formation of hydrogen bonds. This charge transfer is a key characteristic of hydrogen bonding, where electron density is transferred from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor's X-H bond (where X is an electronegative atom like oxygen). nih.gov

For instance, in studies of formic acid dimers, NBO analysis has been used to investigate the charge transfer from the proton acceptor to the antibonding orbital of the O-H bond. nih.gov A similar analysis for the this compound system would reveal the extent of electron density donation from the oxygen lone pairs of oxan-4-ol to the antibonding σ*(O-H) orbital of formic acid, and vice versa. The magnitude of this charge transfer energy (E(2)), a measure of the stabilization due to this interaction, provides a quantitative assessment of the hydrogen bond strength.

Table 1: Illustrative NBO Analysis Data for a Hypothetical this compound Complex (Note: This table is a hypothetical representation of the type of data generated from an NBO analysis and is based on principles from related systems. Actual values would require specific quantum chemical calculations.)

| Donor NBO (Acceptor Atom) | Acceptor NBO (Donor Atom) | E(2) (kcal/mol) |

| LP (O) of Oxan-4-ol (hydroxyl) | σ* (O-H) of Formic Acid | 15.8 |

| LP (O) of Oxan-4-ol (ether) | σ* (O-H) of Formic Acid | 12.3 |

| LP (O) of Formic Acid (carbonyl) | σ* (O-H) of Oxan-4-ol | 18.5 |

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. A key concept in AIM is the bond critical point (BCP), a point in the electron density distribution where the density is a minimum along the bond path but a maximum in the perpendicular directions.

For the this compound system, AIM analysis would be used to identify and characterize the hydrogen bonds between the two molecules. The presence of a BCP between a hydrogen atom of one molecule and an oxygen atom of the other is a definitive indicator of a bonding interaction. Several properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide further insight into the nature of the bond:

Electron Density (ρ(r)) : The value of ρ at the BCP correlates with the strength of the bond. Higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, ∇²ρ(r) is typically positive, signifying a depletion of charge at the BCP.

In studies of hydrogen-bonded systems, such as formic acid dimers, AIM theory has shown a good correlation between the electron density at the BCP and the hydrogen bond length. nih.gov

Table 2: Illustrative AIM Parameters for Hydrogen Bonds in a this compound Complex (Note: This table is a hypothetical representation of the type of data generated from an AIM analysis and is based on principles from related systems. Actual values would require specific quantum chemical calculations.)

| Hydrogen Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| Formic Acid (O-H)···O (hydroxyl of Oxan-4-ol) | 0.035 | 0.120 |

| Formic Acid (O-H)···O (ether of Oxan-4-ol) | 0.028 | 0.095 |

| Oxan-4-ol (O-H)···O (carbonyl of Formic Acid) | 0.041 | 0.135 |

Computational Prediction of Reaction Pathways for this compound Chemical Transformations

Beyond the static intermolecular complex, computational chemistry can predict the reaction pathways for chemical transformations, such as the esterification of formic acid with oxan-4-ol to form 4-hydroxyoxan-yl formate. This involves mapping the potential energy surface of the reaction.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Locating the geometry of this transition state is a critical step in understanding the reaction mechanism. Computational algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. mdpi.comresearchgate.net

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. mdpi.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. mdpi.comresearchgate.net This confirms that the located TS indeed connects the desired reactants and products. mdpi.com

For the esterification of formic acid and oxan-4-ol, this process would involve modeling the approach of the two molecules, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule to form the final ester product.

With the reactants, products, and transition states of the esterification reaction computationally identified, it is possible to determine key kinetic and thermodynamic parameters that govern the reaction. maxwellsci.comsemanticscholar.org

Thermodynamic Parameters: The energies of the optimized structures of the reactants, products, and transition states allow for the calculation of important thermodynamic quantities:

Enthalpy of Reaction (ΔH) : The difference in enthalpy between products and reactants, indicating whether the reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG) : The difference in Gibbs free energy, which determines the spontaneity of the reaction.

Activation Energy (Ea or ΔG‡) : The energy barrier that must be overcome for the reaction to occur, calculated as the energy difference between the transition state and the reactants.

Kinetic Parameters: Based on the calculated activation energy, the rate constant (k) of the reaction can be estimated using transition state theory. The Arrhenius equation and the Eyring equation relate the rate constant to the activation energy and temperature. maxwellsci.com While experimental kinetics for the specific formic acid and oxan-4-ol system are not readily available, computational studies on similar esterification reactions provide a framework for what such an analysis would entail. researchgate.netjptcp.com

Table 3: Illustrative Calculated Thermodynamic and Kinetic Parameters for the Esterification of Formic Acid with Oxan-4-ol (Note: This table presents hypothetical data that would be the target of a computational study on this reaction, based on findings for other esterification reactions. maxwellsci.comsemanticscholar.orgsemanticscholar.org Actual values would be dependent on the level of theory and basis set used in the calculations.)

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -5.2 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 30.1 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -2.8 | kcal/mol |

These computational investigations provide a detailed molecular-level understanding of the interactions and reactivity of the this compound system, guiding further experimental studies and the potential application of this chemistry.

Esterification Reactions Leading to 4-Tetrahydropyranyl Formate Synthesis from Formic Acid and Oxan-4-ol

The synthesis of 4-tetrahydropyranyl formate, an ester derived from the reaction of formic acid and oxan-4-ol (also known as tetrahydro-4H-pyran-4-ol), is a fundamental transformation in organic chemistry. nih.gov This section explores the primary synthetic routes, including direct esterification and transesterification, and delves into the catalytic strategies employed to enhance reaction efficiency and selectivity.

Direct Esterification Methodologies and Optimization Parameters

Direct esterification, often referred to as Fischer esterification, is a common method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reaction between formic acid and oxan-4-ol to produce 4-tetrahydropyranyl formate is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using one of the reactants in excess or by removing the water formed during the reaction. masterorganicchemistry.com

The reaction is generally catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of formic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, oxan-4-ol, then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com

Optimization of reaction parameters is crucial for maximizing the yield of 4-tetrahydropyranyl formate. Key parameters include:

Molar Ratio of Reactants: Increasing the concentration of either formic acid or oxan-4-ol can drive the reaction forward. Using the alcohol as the solvent is a common strategy. libretexts.org

Catalyst Loading: The amount of acid catalyst influences the reaction rate. However, excessive amounts can lead to side reactions, such as dehydration of the alcohol.

Temperature: Higher temperatures generally increase the reaction rate. However, the temperature must be carefully controlled to prevent the degradation of reactants or products. For instance, in the esterification of formic acid with phenethyl alcohol, a temperature of 40°C was found to be optimal. mdpi.com

Removal of Water: The use of a Dean-Stark apparatus or the addition of a dehydrating agent can effectively remove water, thereby shifting the equilibrium towards the formation of the ester.

A study on the esterification of cyclohexene (B86901) with formic acid, a reaction analogous to the formation of 4-tetrahydropyranyl formate, demonstrated that a molar ratio of 3:1 of formic acid to cyclohexene at 413 K for 1 hour resulted in high conversion and selectivity. cjcatal.com Similar conditions could be adapted for the reaction of formic acid with oxan-4-ol.

Table 1: Optimization Parameters for Direct Esterification (Illustrative Data from Analogous Reactions)

| Parameter | Condition | Outcome | Reference |

| Reactant Ratio (Formic Acid:Alcohol) | 1:5 | 95.92% Conversion | mdpi.com |

| Catalyst | Sulfuric Acid | Effective Protonation | masterorganicchemistry.com |

| Temperature | 40 °C | Optimal Yield | mdpi.com |

| Reaction Time | 1 hour | 88.4% Conversion | cjcatal.com |

This table presents illustrative data from analogous esterification reactions to suggest potential optimization parameters for the synthesis of 4-tetrahydropyranyl formate.

Transesterification Routes Involving this compound Precursors

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This method can be employed to synthesize 4-tetrahydropyranyl formate by reacting a simple formate ester, such as methyl formate or ethyl formate, with oxan-4-ol. This reaction is also reversible and is often catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is similar to direct esterification. The acid catalyst protonates the carbonyl oxygen of the starting ester, making it more susceptible to nucleophilic attack by oxan-4-ol. libretexts.orgmasterorganicchemistry.com The equilibrium can be driven towards the product by using a large excess of oxan-4-ol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org

Base-Catalyzed Transesterification: In this process, a base, typically an alkoxide, deprotonates the oxan-4-ol, increasing its nucleophilicity. The resulting alkoxide ion then attacks the carbonyl carbon of the formate ester, leading to a tetrahedral intermediate. Elimination of the original alkoxy group yields the desired 4-tetrahydropyranyl formate. masterorganicchemistry.combyjus.com

Transesterification can be a valuable alternative when direct esterification is not feasible or leads to low yields. For instance, it is a widely used industrial process for the production of polyesters. wikipedia.org

Catalytic Approaches for Enhanced Yield and Selectivity in Formate Formation

The choice of catalyst is paramount in achieving high yield and selectivity in the synthesis of 4-tetrahydropyranyl formate. Catalysts can be broadly classified into homogeneous, heterogeneous, and enzymatic categories.

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and mild reaction conditions. libretexts.org As previously mentioned, strong mineral acids like H₂SO₄ and HCl are common homogeneous catalysts for esterification. masterorganicchemistry.com Organometallic complexes also serve as effective homogeneous catalysts. For example, ruthenium and iridium complexes have shown high activity in the hydrogenation of CO₂ to formic acid, which can then be used in esterification reactions. nih.gov A zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, has been reported as a moisture-tolerant catalyst for the esterification of various carboxylic acids and alcohols, achieving good to moderate yields. nih.govacs.org

Table 2: Examples of Homogeneous Catalysts in Esterification

| Catalyst | Substrates | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid + Alcohol | Varies (Equilibrium) | masterorganicchemistry.com |

| Zirconium Complex | Benzoic Acid + 2-Phenylethanol | 78% | nih.govacs.org |

| Ruthenium Complexes | CO₂ Hydrogenation to Formic Acid | High TOF | nih.gov |

This table provides examples of homogeneous catalysts used in esterification and related reactions, which could be applicable to the synthesis of 4-tetrahydropyranyl formate.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. libretexts.org This offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and environmentally friendly processes. the-innovation.org

A variety of solid acid catalysts have been developed for esterification reactions. These include:

Ion-exchange resins: Dowex 50WX4–100 has been shown to efficiently catalyze the protection of alcohols. rsc.org

Supported acids: Sulfuric acid adsorbed on silica (B1680970) gel has been used as an effective and reusable catalyst. researchgate.net Similarly, NH₄HSO₄ supported on SiO₂ has been employed for the tetrahydropyranylation of alcohols. nih.gov

Zeolites: Zeolite H-beta provides a useful alternative for the protection of alcohols as THP ethers. organic-chemistry.org

Carbon-based solid acids: A solid acid catalyst derived from peanut shells demonstrated high activity and reusability in the esterification of cyclohexene with formic acid. cjcatal.com

These heterogeneous catalysts often exhibit high selectivity and can be used in continuous flow reactors, making them attractive for industrial applications.

Table 3: Examples of Heterogeneous Catalysts in Esterification and Related Reactions

| Catalyst | Reaction | Conversion/Yield | Reusability | Reference |

| Peanut Shell-derived Carbon Acid | Cyclohexene + Formic Acid | 88.4% Conversion | Good | cjcatal.com |

| NH₄HSO₄@SiO₂ | Tetrahydropyranylation of Alcohols | ~Quantitative Conversion | Recyclable | nih.gov |

| Zeolite H-beta | Protection of Alcohols | Effective | - | organic-chemistry.org |

This table showcases various heterogeneous catalysts that could be adapted for the sustainable synthesis of 4-tetrahydropyranyl formate.

Enzymatic catalysis, or biocatalysis, utilizes enzymes to carry out chemical transformations. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. wikipedia.org The use of enzymes offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (temperature and pH), and reduced environmental impact. mdpi.com

A study on the synthesis of phenethyl formate via the direct esterification of formic acid with phenethyl alcohol employed the immobilized lipase (B570770) Novozym 435. mdpi.com The reaction achieved a high conversion of 95.92% under optimized conditions. The enzyme could also be recycled for multiple reaction cycles, demonstrating the economic viability of the process. mdpi.com

The application of enzymatic catalysis to the synthesis of 4-tetrahydropyranyl formate would involve reacting formic acid and oxan-4-ol in the presence of a suitable lipase, likely in an organic solvent to minimize water-induced hydrolysis. Optimization of parameters such as enzyme concentration, substrate molar ratio, temperature, and solvent would be crucial for achieving high yields.

Table 4: Enzymatic Synthesis of a Formate Ester

| Enzyme | Reaction | Solvent | Conversion | Reference |

| Novozym 435 | Formic Acid + Phenethyl Alcohol | 1,2-dichloroethane | 95.92% | mdpi.com |

| Novozym 435 | Formic Acid + Phenethyl Alcohol | Toluene | >92% (after 20 cycles) | mdpi.com |

This table presents data from the enzymatic synthesis of phenethyl formate, illustrating the potential of biocatalysis for the production of 4-tetrahydropyranyl formate.

Alternative Reaction Pathways and Side Product Formation in the this compound System

In the reaction system of formic acid and oxan-4-ol, while the primary reaction is the Fischer esterification to yield oxan-4-yl formate, several alternative pathways and side reactions can occur, influenced by reaction conditions such as temperature and acid concentration.

Oxan-4-ol, being a secondary cyclic alcohol, is susceptible to acid-catalyzed dehydration. In the presence of a protic acid like formic acid, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate at the C4 position of the oxane ring. A proton is then abstracted from an adjacent carbon, resulting in the formation of an alkene.

This elimination reaction typically yields unsaturated cyclic ethers. The primary product of the dehydration of oxan-4-ol is 3,6-dihydro-2H-pyran (also referred to as 2H-pyran in some literature). osti.gov Studies on related systems, such as the Prins condensation, have shown that oxan-4-ol can dehydrate to form pyran derivatives. osti.gov In some cases, the equilibrium can be complex, with the potential for the unsaturated pyran to be hydrated back to oxan-4-ol if excess water is present. osti.gov

The general mechanism is as follows:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group on oxan-4-ol is protonated by formic acid.

Loss of water: The protonated hydroxyl group leaves as a water molecule, forming a secondary carbocation on the tetrahydropyran (B127337) ring.

Deprotonation: A base (such as a water molecule or another molecule of formic acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and the product, 3,6-dihydro-2H-pyran.

Under strongly acidic conditions or at elevated temperatures, further reactions or rearrangements of the resulting dihydropyran could occur, though these are generally less significant pathways.

Beyond esterification and dehydration, other potential reactions can influence the product distribution in the this compound system.

Formic Acid Decomposition: Formic acid is the simplest carboxylic acid and can undergo decomposition, particularly under acidic conditions and at higher temperatures. The primary decomposition pathway involves dehydration to form carbon monoxide (CO) and water. Another pathway, less common in this context, is dehydrogenation to produce hydrogen (H₂) and carbon dioxide (CO₂). The formation of CO is an important consideration as it represents a loss of the acylating agent and introduces a gaseous byproduct.

Koch-type Reactions: Formic acid and alkenes can react to form formate esters. wikipedia.org In the presence of strong acids, a variation of the Koch reaction can occur, where formic acid adds to an alkene to produce a larger carboxylic acid. wikipedia.org Therefore, the 3,6-dihydro-2H-pyran formed from the dehydration of oxan-4-ol could potentially react with another molecule of formic acid, leading to more complex side products.

Ring-Opening Reactions: The tetrahydropyran (oxane) ring is generally stable. However, under forcing conditions with strong acids, cleavage of the C-O bond in the ether linkage is possible. d-nb.info This could lead to the formation of linear diol or formate-ester derivatives, such as 5-hydroxypentanal (B1214607) derivatives, although this typically requires harsher conditions than those used for standard esterification. wikipedia.org

Formation of Formate Anhydride (B1165640): Like other carboxylic acids, formic acid can form an anhydride (formic anhydride) through the removal of a water molecule from two formic acid molecules. This is a powerful formylating agent but its formation in situ requires strong dehydrating conditions.

Reaction Kinetics and Mechanistic Studies of this compound Interactions

The study of reaction kinetics provides critical insights into the mechanism of ester formation and the factors that control the reaction rate.

The esterification of oxan-4-ol with formic acid follows the general mechanism of a Fischer esterification, which is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.commasterorganicchemistry.com The reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst.

Typically, Fischer esterification exhibits second-order kinetics, being first-order with respect to the alcohol and first-order with respect to the carboxylic acid, especially when a strong acid catalyst is used. researchgate.net When formic acid acts as both reactant and catalyst (autocatalysis), the kinetic model can be more complex. However, for a simplified model assuming catalysis by a generic acid (H⁺), the rate law for the forward reaction can be written as:

Rate = k[HCOOH][C₅H₁₀O₂]

Where:

Rate is the rate of formation of the ester.

k is the reaction rate constant.

[HCOOH] is the concentration of formic acid.

[C₅H₁₀O₂] is the concentration of oxan-4-ol.

Since the reaction is reversible, the net rate of reaction is the difference between the forward and reverse rates:

Net Rate = k_f[HCOOH][C₅H₁₀O₂] - k_r[HCOOC₅H₉O][H₂O]

Where k_f and k_r are the rate constants for the forward and reverse reactions, respectively. The reaction is driven to completion by using an excess of one reactant (usually the alcohol) or by removing water as it is formed. masterorganicchemistry.com

The temperature dependence of the reaction rate constant is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

Where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions in the correct orientation.

Ea is the activation energy, the minimum energy required for the reaction to occur.

R is the universal gas constant.

T is the absolute temperature in Kelvin.

The activation energy for acid-catalyzed esterification reactions typically falls within a range of 30-60 kJ/mol. researchgate.netrsc.org Lower activation energies suggest a more efficient catalytic process. researchgate.net The pre-exponential factor varies more widely depending on the specific reactants and conditions.

The following table presents typical kinetic parameters found for various esterification reactions, which can serve as a reference for the this compound system.

Table 1: Representative Kinetic Parameters for Esterification Reactions

| Reactants | Catalyst | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

|---|---|---|---|

| Oleic Acid + Ethanol (B145695) | 12-tungstosilicic acid | 31.5 | 432 min⁻¹ |

| Acetic Acid + Ethanol | 12-tungstosilicic acid | 30.4 | 241 min⁻¹ |

| 5-HMF + Levulinic Acid | Bifunctional Ionic Liquid | 32.78 | Not Reported |

| Lactic Acid + C2-C5 Alcohols | Autocatalyzed | 47-49 | Decreases with alcohol chain length |

This table is a compilation of data from various sources for illustrative purposes. researchgate.netrsc.orgtuengr.com

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms. For Fischer esterification, the key mechanistic question is which C-O bond is broken: the C-OH bond of the carboxylic acid or the R-OH bond of the alcohol.

This was definitively answered through experiments using oxygen-18 (¹⁸O), a heavy isotope of oxygen. passmyexams.co.uk The experiment involves reacting a carboxylic acid with an alcohol that has been enriched with ¹⁸O in its hydroxyl group. libretexts.orglibretexts.org

The reaction is: R-COOH + R'-¹⁸OH --(H⁺)--> R-CO-¹⁸OR' + H₂O

When the products are analyzed using mass spectrometry, the ¹⁸O isotope is found exclusively in the ester product. passmyexams.co.uklibretexts.orgoperachem.com The water formed as a byproduct contains only the common ¹⁶O isotope, which must have originated from the carboxylic acid.

This result provides conclusive evidence for the following mechanistic steps:

The alcohol (R'-¹⁸OH) acts as a nucleophile, and its oxygen atom attacks the carbonyl carbon of the protonated carboxylic acid.

The C-OH bond of the carboxylic acid is broken, and the -OH group is eliminated as water. pressbooks.pub

The R-O bond of the alcohol remains intact throughout the reaction.

Therefore, for the reaction between formic acid and oxan-4-ol, the oxygen atom from the oxan-4-ol becomes the ether oxygen in the resulting oxan-4-yl formate, and the hydroxyl group from the formic acid is lost as water.

Vibrational Spectroscopy for Elucidating Intermolecular Interactions and Structural Features

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of the this compound system. It is particularly sensitive to the formation of hydrogen bonds, which significantly perturbs the vibrational modes of the functional groups involved.

Infrared (IR) Spectroscopy for Hydrogen Bonding Network Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The formation of a hydrogen-bonded complex between formic acid (the H-bond donor) and oxan-4-ol (which can act as both donor and acceptor) leads to distinct and predictable changes in their IR spectra. caltech.edu

The most notable effect of hydrogen bonding is observed in the O-H stretching region. In isolated formic acid, the O-H stretch appears as a sharp band, but upon forming a hydrogen bond to the oxygen of oxan-4-ol, this band is expected to undergo significant broadening and a red-shift (a shift to lower frequency). caltech.edursc.org Similarly, the O-H group of oxan-4-ol, when participating in hydrogen bonding with the carbonyl oxygen of formic acid, will also exhibit a broadened and red-shifted absorption band. royalsocietypublishing.org

Another key indicator of this interaction is the shift in the carbonyl (C=O) stretching frequency of formic acid. acs.org When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened and elongated, resulting in a red-shift of its characteristic absorption, typically observed around 1770-1700 cm⁻¹ for the monomer.

The C-O stretching vibrations of both molecules are also affected, albeit to a lesser extent. These changes, summarized in the table below, provide a diagnostic fingerprint for the formation and nature of the hydrogen-bonding network in the this compound system.

Table 1: Characteristic IR Absorption Frequencies for Formic Acid, Oxan-4-ol, and the Hydrogen-Bonded System

| Functional Group | Molecule | Typical Wavenumber (cm⁻¹) (Free) | Expected Wavenumber (cm⁻¹) (H-Bonded) | Observation |

| O-H Stretch | Formic Acid | ~3570 | 3200-2500 | Broad, strong, red-shifted |

| C=O Stretch | Formic Acid | ~1770 | ~1720 | Red-shifted |

| O-H Stretch | Oxan-4-ol | ~3640 | ~3400 | Broad, red-shifted |

| C-O-C Stretch | Oxan-4-ol | ~1100 | ~1105 | Minor blue-shift |

| C-O Stretch | Formic Acid | ~1220 | ~1230 | Minor blue-shift |

Note: The exact wavenumbers can vary based on the solvent, concentration, and temperature.

Raman Spectroscopy for Conformational and Structural Insights into the Cyclic Ether Moiety

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds, making it well-suited for studying the carbon skeleton of the oxan-4-ol moiety. acs.org

The vibrational modes of the tetrahydropyran ring, such as ring breathing and C-C stretching, give rise to characteristic signals in the Raman spectrum. scifiniti.com These signals can provide insights into the conformational preference of the ring, which typically adopts a chair conformation. The formation of a complex with formic acid is not expected to cause major conformational changes, but subtle shifts in the ring deformation modes may occur due to the steric and electronic influence of the hydrogen bond.

Table 2: Selected Raman Active Modes for Formic Acid and Oxan-4-ol

| Vibrational Mode | Molecule | Typical Wavenumber (cm⁻¹) | Notes |

| C-H Stretch (formyl) | Formic Acid | ~2940 | Strong, characteristic |

| C=O Stretch | Formic Acid | ~1750 | Can be weak or strong depending on polarity change |

| Ring Breathing | Oxan-4-ol | ~820 | Symmetric, often strong in Raman |

| CH₂ Twisting/Wagging | Oxan-4-ol | 1300-1200 | Provides conformational information |

| C-H Stretches (aliphatic) | Oxan-4-ol | 3000-2850 | Group of strong bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Connectivity Mapping

NMR spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton (¹H) NMR for Chemical Environment and Proton Exchange Dynamics

In a ¹H NMR spectrum, the acidic proton of formic acid is highly deshielded and typically appears as a singlet in the δ 10-12 ppm region. libretexts.orgchemicalbook.com The formyl proton (H-C=O) resonates at a lower chemical shift, around δ 8.0-8.3 ppm. chemicalbook.com For oxan-4-ol, the proton on the carbon bearing the hydroxyl group (H4) would appear as a multiplet, while the other ring protons at positions 2, 3, 5, and 6 would have distinct signals, often complicated by axial and equatorial environments and their respective couplings. mdpi.com The hydroxyl proton itself can appear over a wide range of chemical shifts (δ 2-5 ppm) and is often broad. libretexts.org

Upon mixing, the acidic proton of formic acid and the hydroxyl proton of oxan-4-ol, being labile, will undergo rapid chemical exchange. bdu.ac.in This typically results in the appearance of a single, broadened peak whose chemical shift is an average of the individual environments, weighted by their relative populations. The position of this exchangeable proton signal is highly dependent on concentration, temperature, and solvent. Its identity can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide leads to the disappearance of the signal due to H/D exchange. libretexts.org Hydrogen bonding itself contributes to the deshielding (downfield shift) of the involved protons. bdu.ac.in

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton | Expected δ (ppm) (Free) | Expected δ (ppm) (H-Bonded System) | Multiplicity | Notes |

| COOH | 10-12 | Variable (exchange) | broad s | Disappears with D₂O |

| H-C=O | ~8.2 | ~8.2 | s | Largely unaffected |

| CH(OH) (H4) | ~3.8-4.1 | ~3.9-4.2 | m | Deshielded by H-bonding |

| CH₂-O (H2, H6) | ~3.5-3.9 | ~3.6-4.0 | m | Axial/equatorial splitting |

| CH₂-C (H3, H5) | ~1.6-1.9 | ~1.7-2.0 | m | Axial/equatorial splitting |

| C-OH | ~2-5 | Variable (exchange) | broad s | Disappears with D₂O |

Note: δ values are approximate and solvent-dependent. 's' denotes singlet, 'm' denotes multiplet.

Carbon (¹³C) NMR for Backbone Elucidation and Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the system. Formic acid exhibits a single resonance for its carbonyl carbon, typically in the range of δ 160-170 ppm. In oxan-4-ol, the carbon attached to the hydroxyl group (C4) is the most deshielded of the ring carbons (around δ 68-70 ppm), followed by the carbons adjacent to the ring oxygen (C2/C6), and finally the C3/C5 carbons. mdpi.com

The formation of a hydrogen bond has a discernible effect on the chemical shifts of the carbons involved. The carbonyl carbon of formic acid is expected to experience a downfield shift (deshielding) upon acting as a hydrogen bond acceptor. illinois.eduresearchgate.net This is a well-documented phenomenon used to characterize hydrogen bonding in various systems. mdpi.com The carbons of the oxan-4-ol ring, particularly C4, will also experience shifts due to the change in the electronic environment caused by the intermolecular interaction.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | Molecule | Expected δ (ppm) (Free) | Expected δ (ppm) (H-Bonded) |

| C=O | Formic Acid | ~166 | ~168-170 |

| C4 (CHOH) | Oxan-4-ol | ~69 | ~70 |

| C2, C6 (CH₂O) | Oxan-4-ol | ~64 | ~64.5 |

| C3, C5 (CH₂) | Oxan-4-ol | ~34 | ~34.5 |

Note: δ values are approximate and solvent-dependent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

For unambiguous structural assignment, especially in complex derivatives, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are on adjacent carbons. For oxan-4-ol, COSY would show cross-peaks connecting H4 with H3/H5, H3 with H2, and so on, allowing for the complete assignment of the spin system within the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached. This experiment provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for instance, that the proton signal at ~4.0 ppm corresponds to the carbon at ~69 ppm (H4 and C4 of oxan-4-ol).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly powerful for studying intermolecular interactions. In the this compound system, a NOESY experiment could potentially show a cross-peak between the acidic proton of formic acid and nearby protons on the oxan-4-ol ring (e.g., H4 or axial protons at H3/H5). rsc.org Such an observation would provide direct and compelling evidence for the formation of the hydrogen-bonded complex and offer insights into its preferred geometry.

Table of Compounds

| Common Name | IUPAC Name | Synonyms |

| Formic Acid | Methanoic acid | - |

| Oxan-4-ol | Tetrahydropyran-4-ol | 4-Hydroxytetrahydropyran |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds. In the context of this compound systems, it serves to confirm the molecular weight of synthesized derivatives and to provide structural insights through the analysis of their fragmentation patterns. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the type of information that can be obtained.

Electron Ionization (EI) Mass Spectrometry of this compound Derivatives

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize molecules, resulting in the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. wikipedia.org This fragmentation is highly valuable for determining the structure of unknown compounds. wikipedia.org For derivatives of oxan-4-ol, EI-MS provides a detailed fingerprint based on the cleavage of the heterocyclic ring and the substituents.

The fragmentation of alcohols in EI-MS typically proceeds via two main pathways: α-cleavage and dehydration. libretexts.org In the case of oxan-4-ol derivatives, α-cleavage would involve the breaking of the C-C bonds adjacent to the hydroxyl-bearing carbon. Dehydration leads to the loss of a water molecule (18 amu), yielding an alkene radical cation. libretexts.org

The fragmentation of the oxan (tetrahydropyran) ring itself is also characteristic. Heterocyclic compounds often fragment to preserve the charge on the heteroatom. aip.orgresearchgate.net Common fragmentation pathways for the tetrahydropyran ring include the loss of small neutral molecules like formaldehyde (B43269) or ethylene, and retro-Diels-Alder reactions if unsaturation is present in a derivative.

Research Findings:

While specific EI-MS studies on simple this compound adducts are not prevalent due to their likely dissociation under EI conditions, the fragmentation of various oxan-4-ol derivatives has been characterized. For instance, in monoarylidene derivatives of pyran-4-one, which share the core ring system, characteristic fragments are observed corresponding to the loss of parts of the substituent and cleavage of the pyranone ring. sharif.edu For a hypothetical derivative such as 4-methoxy-tetrahydropyran, one would expect to see a molecular ion peak and significant fragments corresponding to the loss of a methoxy (B1213986) radical (•OCH₃, m/z 31) and subsequent ring fragmentation.

Table 4.3.1-1: Predicted EI-MS Fragmentation for a Hypothetical 4-Phenyl-oxan-4-ol Derivative

| m/z (Relative Intensity) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 178 (M•+) | Molecular Ion | - |

| 160 | [M - H₂O]•+ | Dehydration of the alcohol |

| 105 | [C₆H₅CO]+ | α-cleavage and rearrangement |

| 77 | [C₆H₅]+ | Phenyl cation |

This table is illustrative and based on general fragmentation principles.

Electrospray Ionization (ESI) Mass Spectrometry for Non-Covalent Complex Detection

Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for analyzing large, labile, and non-covalent complexes. illinois.edunih.gov It generates ions directly from a solution, often preserving weak interactions, which makes it the ideal method for detecting a potential non-covalent adduct between formic acid and oxan-4-ol. nih.gov

In ESI-MS, a solution of the analyte is sprayed through a charged capillary into an electric field, creating a fine mist of charged droplets. illinois.edu As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This gentle process typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

Research Findings:

The primary interaction between formic acid (a hydrogen bond donor) and the hydroxyl and ether oxygens of oxan-4-ol (hydrogen bond acceptors) would be through hydrogen bonding. ESI-MS can be used to observe the resulting non-covalent complex in the gas phase. The experiment would involve analyzing a solution containing both compounds. One would expect to observe ions corresponding to the individual components ([Oxan-4-ol+H]⁺ at m/z 103 and potentially [Formic Acid-H]⁻ at m/z 45) as well as the key complex, [Oxan-4-ol + Formic Acid + H]⁺ at m/z 149.

Formic acid is frequently used as a mobile phase additive in LC-MS, typically at low concentrations (e.g., 0.1%), to improve peak shape and enhance protonation in positive-ion ESI mode. illinois.educhemicalbook.com However, in experiments designed to detect the specific non-covalent complex, its role shifts from a mobile phase modifier to a primary analyte. Studies have shown that weak acids can significantly affect ESI response, and careful optimization of solvent conditions is necessary. researchgate.net The detection of non-covalent complexes, such as those between organotin compounds, has been successfully demonstrated using ESI-MS, highlighting the technique's capability for such systems. upce.cz

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond mass spectrometry, a suite of other advanced spectroscopic techniques is essential for the full characterization of this compound systems and their derivatives, providing information on electronic structure, three-dimensional arrangement in the solid state, and chirality.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects (if applicable to specific derivatives)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200-800 nm range. libretexts.orglibretexts.org Molecules require a chromophore—a part of the molecule that absorbs light—to be active in the UV-Vis region. These transitions typically involve the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

Saturated compounds like oxan-4-ol and simple carboxylic acids like formic acid lack extended π-systems. libretexts.orgrsc.org Formic acid itself exhibits absorption only in the vacuum UV region, far below the range of standard spectrophotometers. rsc.org Therefore, the simple this compound system would be transparent in UV-Vis spectroscopy.

However, the technique becomes highly relevant for derivatives of oxan-4-ol that incorporate chromophores. The introduction of conjugated systems, such as aromatic rings or α,β-unsaturated carbonyls, creates π-π* and n-π* electronic transitions that absorb in the UV-Vis range. libretexts.orgyoutube.com

Research Findings:

The utility of UV-Vis spectroscopy is evident in the study of derivatives where the oxan-4-ol ring is appended to a chromophoric system. For example, if oxan-4-ol were used to synthesize a derivative of a pyridopyrimidine, a heterocyclic system known to have applications as a kinase inhibitor, the resulting molecule would have a distinct UV-Vis spectrum due to its extensive conjugated system. mdpi.com Similarly, the synthesis of monoarylidene derivatives of pyran-4-one results in compounds with strong UV absorption. sharif.edu The position of the absorption maximum (λ_max) and the molar absorptivity (ε) provide information about the extent of conjugation.

Table 4.4.1-1: Illustrative UV-Vis Absorption Data for Oxan-4-ol Derivatives

| Derivative | Chromophore System | Expected Transition(s) | Estimated λ_max (nm) |

| (E)-3-benzylidenedihydro-2H-pyran-4(3H)-one | α,β-unsaturated ketone, Phenyl ring | π → π, n → π | ~280, ~320 |

| 2-phenyl-oxan-4-ol | Phenyl ring | π → π* | ~260 |

| This compound | None | None in UV-Vis range | N/A |

This table is illustrative and based on general principles of UV-Vis spectroscopy.

X-ray Diffraction Studies of Crystalline this compound Adducts or Derived Compounds

X-ray diffraction (XRD) on single crystals is the most powerful method for unambiguously determining the three-dimensional structure of a molecule or complex in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. bath.ac.uk

For the this compound system, co-crystallization could potentially yield a crystalline adduct held together by hydrogen bonds. Formic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while oxan-4-ol has a donor (O-H) and two acceptor sites (hydroxyl and ether oxygens). This functionality is conducive to the formation of ordered, hydrogen-bonded networks in the solid state. mdpi.comrsc.org

Research Findings:

While a specific crystal structure for a this compound adduct is not reported in the literature, extensive research on hydrogen-bonded molecular complexes using XRD provides a clear blueprint for such an investigation. bath.ac.ukrsc.org Studies on multi-component molecular crystals, such as those between organic acids and hydrogen bond acceptors, demonstrate the power of XRD in elucidating the exact nature of the hydrogen bonding, including proton transfer phenomena. rsc.org For example, XRD analysis of YAG powders treated with formic acid shows how the acid treatment influences the final crystalline phase of the material. researchgate.net

If a crystalline adduct were formed, XRD analysis would reveal:

The precise stoichiometry of the co-crystal.

The geometry of the hydrogen bonds, including donor-acceptor distances, which would confirm the interaction between the formic acid and oxan-4-ol molecules.

Circular Dichroism Spectroscopy (if chiral derivatives are synthesized or relevant)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. lu.se It is a powerful tool for studying chiral substances, providing information on absolute configuration and conformation in solution. nih.gov

The parent compounds, formic acid and oxan-4-ol, are both achiral. Therefore, a mixture or simple adduct of the two would not produce a CD signal. The technique becomes relevant only when chiral derivatives of the system are synthesized. Chirality could be introduced by, for example, using a chiral starting material in the synthesis of a more complex derivative, or by resolving a racemic derivative into its constituent enantiomers.

Research Findings:

The application of CD spectroscopy is contingent on the creation of a chiral center. For example, if a derivative such as 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one were synthesized and the molecule as a whole was chiral (due to, for instance, atropisomerism or a chiral center on a substituent), CD spectroscopy could be employed. mdpi.com

Once a chiral derivative is in hand, CD spectroscopy can be used to:

Confirm the optical activity of the synthesized compound.

Determine the enantiomeric excess (ee) of a sample. nih.gov

Study the conformational dynamics of the molecule in solution, as changes in conformation can lead to changes in the CD spectrum. rsc.org

Assign the absolute configuration by comparing the experimental CD spectrum to one predicted by theoretical calculations or to the spectrum of a known compound.

The study of chiral molecular self-assembly is a key application of CD spectroscopy, where the formation of larger, ordered chiral structures from smaller chiral units can be monitored. nih.gov

Analytical Methodologies for Formic Acid;oxan 4 Ol System Components and Reaction Products

Chromatographic Separation Techniques for Mixture Analysis and Purity Assessment

Chromatography is the cornerstone for analyzing the composition of the formic acid and oxan-4-ol system. By exploiting differences in the chemical and physical properties of the components, various chromatographic methods can effectively separate the reactants from the products, allowing for both qualitative and quantitative assessment.

Gas Chromatography (GC) for Volatile Components Quantification and Identification

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds. While oxan-4-ol and the potential ester product are amenable to direct GC analysis, formic acid presents challenges due to its high polarity and tendency to adsorb onto column surfaces, leading to poor peak shape. Furthermore, it has a very low response on a Flame Ionization Detector (FID), the most common GC detector, due to the absence of multiple C-H bonds. nih.gov

To overcome these issues, derivatization is the preferred strategy for formic acid quantification. nih.gov This involves converting formic acid into a more volatile and less polar ester, such as ethyl formate (B1220265) or isopropyl formate, through a reaction with an alcohol (e.g., ethanol (B145695) or isopropanol) in an acidic medium. sphinxsai.comnih.gov Static headspace GC (SHS-GC) is frequently employed, where the volatile derivatives are sampled from the vapor phase above the sample, minimizing matrix interference and protecting the GC system. sphinxsai.comnih.govresearchgate.net

Table 1: Illustrative GC-FID Conditions for Analysis of Formic Acid (as a derivative) and Alcohols

| Parameter | Condition for Formic Acid (as Isopropyl Formate) researchgate.net | Condition for Alcohols (e.g., Oxan-4-ol) myfoodresearch.com |

| Technique | Headspace GC-FID | Headspace GC-FID |

| Column | AB-Inowax (30 m x 0.32 mm, 0.5 µm) | Elite-BAC1 Advantage (30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Nitrogen or Helium | Helium (1 mL/min) |

| Injector Temp. | 250°C | 150°C |

| Detector Temp. | 250°C | 250°C |

| Oven Program | 60°C initial, ramped | 40°C (5 min), ramp to 60°C, then to 150°C |

| Derivatization | Esterification with isopropanol (B130326) & sulfuric acid | None required |

| Internal Standard | Not specified in source | tert-Butanol |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing the formic acid and oxan-4-ol system, particularly for monitoring the progress of their reaction. It can simultaneously quantify organic acids, alcohols, and other polar compounds without the need for derivatization. damascusuniversity.edu.sy

Ion-exclusion chromatography is a common and effective approach for separating organic acids. phenomenex.comknauer.net Columns such as the Aminex HPX-87H or Rezex ROA-Organic Acid H+ are packed with a sulfonated polystyrene-divinylbenzene copolymer and use a simple, dilute aqueous acid (e.g., sulfuric acid) as the mobile phase. phenomenex.combio-rad.comnih.gov This technique separates molecules based on a combination of ion exclusion, size exclusion, and partitioning mechanisms. bio-rad.com

Reversed-phase HPLC using a C18 column is also a viable method. researchgate.netukm.myresearcher.life The mobile phase typically consists of an acidified aqueous solution, and detection is often performed using a UV detector at a low wavelength (around 210 nm) or a Refractive Index (RI) detector. damascusuniversity.edu.synih.govresearchgate.net HPLC is ideal for reaction monitoring by tracking the decrease in reactant peak areas (formic acid, oxan-4-ol) and the corresponding increase in the product peak area (tetrahydropyran-4-yl formate).

Table 2: Typical HPLC Conditions for Organic Acid and Alcohol Analysis

| Parameter | Method 1: Ion-Exclusion nih.gov | Method 2: Reversed-Phase researchgate.net |

| Analytes | Formic Acid, Acetic Acid, Ethanol | Organic Acids (Malic, Citric, etc.) |

| Column | Rezex ROA Organic Acid H+ (300 x 7.8 mm) | C18 column |

| Mobile Phase | 0.005 N H₂SO₄ | Ammonium acetate (B1210297) buffer/Methanol (B129727) mixture |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detector | UV at 210 nm | UV at 245 nm |

| Temperature | Ambient | Not specified |

Chiral Chromatography for Enantiomeric Purity Assessment of Chirally Derived Products

While the starting materials, formic acid and oxan-4-ol, are achiral, reactions involving them could potentially lead to chiral products through subsequent synthetic steps or the use of chiral catalysts. In such cases, assessing the enantiomeric purity of these chirally derived products is critical.

Chiral HPLC is the predominant technique for this purpose. chromatographyonline.comamericanpharmaceuticalreview.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. wikipedia.org Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and cyclodextrin-based columns are widely used. wikipedia.orgnih.gov The separation allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. uma.es The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase or aqueous buffers and organic solvents for reversed-phase, is crucial for achieving optimal separation. chromatographyonline.com

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a superior level of analytical detail, offering both quantitative data and definitive structural identification.

GC-Mass Spectrometry (GC-MS) for Component Identification and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is measured, generating a unique mass spectrum that acts as a chemical fingerprint.

For the formic acid and oxan-4-ol system, GC-MS is invaluable for confirming the identities of the reactants, the ester product, and any potential side products or impurities. mdpi.com As with GC-FID, formic acid analysis typically requires a derivatization step to form a volatile ester (e.g., ethyl formate) before injection. researchgate.netresearchgate.net The mass spectrum of the derivative can then be used for positive identification and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.netresearchgate.net Oxan-4-ol and the reaction products can be analyzed directly, with their mass spectra providing unequivocal structural confirmation. youtube.com

Table 3: GC-MS Derivatization and Analysis Parameters for Formic Acid

| Parameter | Description |

| Sample Preparation | Derivatization with acidified ethanol to convert formic acid to ethyl formate. researchgate.net |

| Technique | Headspace GC-MS. researchgate.net |

| Identification Mode | Full scan (e.g., m/z 25–150) to obtain mass spectra for identification. researchgate.net |

| Quantification Mode | Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 27, 31 for ethyl formate) for trace analysis. researchgate.net |

| Expected Outcome | Specific identification and quantification of formic acid, even at parts-per-million (ppm) levels. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Trace Component Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples HPLC with mass spectrometry. researchgate.net It is particularly advantageous for analyzing complex mixtures containing polar, non-volatile, or thermally labile compounds without the need for derivatization.

In the context of the formic acid and oxan-4-ol system, LC-MS can directly analyze the reaction mixture, providing separation of the components followed by their detection and identification by the mass spectrometer. This is highly effective for detecting trace-level impurities or reaction by-products. mdpi.com

Interestingly, formic acid itself is a very common mobile phase additive in reversed-phase LC-MS. researchgate.netuniud.it It is added at low concentrations (typically 0.1%) to the mobile phase to provide a source of protons, which facilitates the ionization of analytes in positive-ion electrospray ionization (ESI) mode, thereby enhancing signal intensity and improving peak shape for many compounds. proteochem.comwaters.com When analyzing for formic acid as an analyte, a different mobile phase modifier or a different chromatographic mode might be necessary to avoid background interference. Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used and has shown strong correlations with HPLC-UV data for formic acid quantification. nih.gov

Table 4: General LC-MS System Parameters

| Parameter | Typical Setting | Purpose in Formic Acid/Oxan-4-ol Analysis |

| LC Column | C18 Reversed-Phase | Separation of polar and non-polar components. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of reactants, products, and impurities. |

| Additive | 0.1% Formic Acid (when not the analyte) | Provides protons to aid in positive mode ionization. proteochem.com |

| Ionization Source | Electrospray Ionization (ESI) or APCI | Generates ions from the eluted compounds for MS detection. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), etc. | Separates ions based on m/z for identification and quantification. |

On-Line Monitoring and Process Analytical Technology (PAT) for Formic Acid;Oxan-4-ol Reactions

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials mt.comeuropeanpharmaceuticalreview.com. The goal of PAT is to build quality into the product by understanding and controlling the process in real-time. For the esterification of formic acid and oxan-4-ol, PAT can be implemented through on-line and in-situ monitoring techniques.

In-situ spectroscopic probes can be inserted directly into the reaction vessel to provide continuous, real-time data on the concentration of reactants and products without the need for sample extraction mt.commt.com. This allows for immediate insight into reaction kinetics, the detection of intermediates, and the determination of reaction endpoints.

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy: Both MIR and NIR spectroscopy are powerful tools for monitoring esterification reactions. In-situ probes, often using Attenuated Total Reflectance (ATR) technology for MIR, can track the changes in the vibrational spectra of the reaction mixture mt.comresearchgate.net. The decrease in the characteristic bands of formic acid (e.g., C=O stretch) and oxan-4-ol (e.g., O-H stretch) and the simultaneous increase in the bands of oxan-4-yl formate (e.g., ester C=O stretch) and water can be monitored continuously mdpi.com. This data, when combined with multivariate calibration models like Partial Least Squares (PLS) regression, allows for the real-time prediction of the concentrations of all components nih.gov.

Raman Spectroscopy: In-situ Raman spectroscopy is another vibrational spectroscopy technique that offers complementary information to IR. It is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal for water is weak. It can effectively track changes in the C=O bonds of the acid and ester, providing a clear picture of the reaction's progress.

Table 3: Spectroscopic PAT Tools for Real-Time Reaction Monitoring

This table compares common spectroscopic tools used for on-line analysis of esterification reactions.

| Technique | Measurement Principle | Information Provided | Advantages | Limitations |

| FTIR (ATR) | Vibrational absorption (fundamental) | Concentration of reactants (acid, alcohol) and products (ester, water) mt.com | High sensitivity, rich spectral information, robust probes available. | Water can have strong absorption bands, potentially obscuring other signals. |

| Raman | Vibrational scattering | Concentration of reactants and products, particularly sensitive to C=C and C=O bonds. | Weak water signal, can use fiber optic probes, good for aqueous systems. | Fluorescence can be an issue, weaker signal than IR. |

| NIR | Vibrational absorption (overtones & combinations) | Concentration of major components (O-H, C-H bonds). | Can use long pathlengths, robust fiber optic probes, suitable for process environments. | Broad, overlapping peaks require advanced chemometrics for interpretation. |

In cases where direct in-situ analysis is not feasible or complementary data is needed, automated or in-situ sampling systems can be integrated with traditional analytical instruments mt.com. These systems extract a representative sample from the reactor, quench the reaction if necessary, and deliver it for analysis, providing near real-time data for process optimization mt.comresearchgate.net.

Automated Sampling with Offline Analysis: Automated systems can periodically withdraw a small, precise volume from the reactor mt.com. The sample can then be automatically diluted and injected into an analytical instrument like a High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC). This approach combines the accuracy of chromatographic separation and quantification with unattended operation, providing detailed process understanding. While not strictly "real-time," the frequency of analysis is often sufficient for process control and optimization americanpharmaceuticalreview.com.